molecular formula C27H24N4O3S B2890007 N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide CAS No. 536704-90-2

N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

Cat. No. B2890007
CAS RN: 536704-90-2
M. Wt: 484.57
InChI Key: LPXSVDNCIXDBAH-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C27H24N4O3S and its molecular weight is 484.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Conformation

  • Compounds related to N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide exhibit a folded conformation around the methylene C atom of the thioacetamide bridge. This structural characteristic, observed in similar acetamide derivatives, is stabilized by an intramolecular N—H⋯N hydrogen bond. Such molecular arrangements may influence the compound's reactivity and interactions with biological targets (Subasri et al., 2016).

Antimicrobial Activity

  • Analogous compounds to N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide have shown promising antimicrobial properties. A study synthesizing novel vitamin E containing sulfa drug derivatives revealed significant antibacterial activities against Gram-positive and Gram-negative bacteria. The fusion of sulfa drugs with vitamin E compounds, similar in structure to the query chemical, marked a novel approach in enhancing antimicrobial efficacy (Abdel‐Hafez et al., 2018).

Glutaminase Inhibition for Cancer Therapy

  • Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the target molecule, have been studied for their role as glutaminase inhibitors, a promising target in cancer therapy. These compounds, including variations like N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, exhibited potent inhibition of glutaminase, suggesting a potential for therapeutic applications in cancer treatment (Shukla et al., 2012).

Antioxidant Activity and Metal Coordination

  • Research into pyrazole-acetamide derivatives has indicated significant antioxidant activity. Coordination complexes constructed from these compounds demonstrate the effect of hydrogen bonding on self-assembly processes. Such properties highlight the potential of N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide and its analogs in developing antioxidant therapies and understanding molecular self-assembly mechanisms (Chkirate et al., 2019).

Chemoselective Acetylation for Drug Synthesis

  • The chemoselective acetylation of amino groups, a key step in synthesizing various pharmaceutical intermediates, has been explored using catalysts and specific acyl donors. Such methodologies are crucial for the efficient synthesis of compounds including N-(2-hydroxyphenyl)acetamide, highlighting the synthetic versatility and potential pharmaceutical applications of N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (Magadum & Yadav, 2018).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-3-34-22-11-7-6-10-21(22)28-23(32)16-35-27-30-24-19-8-4-5-9-20(19)29-25(24)26(33)31(27)18-14-12-17(2)13-15-18/h4-15,29H,3,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXSVDNCIXDBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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